REACTION_SMILES
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[CH3:12][C:13](=[O:14])[OH:15].[Cl:1][C:2]1([Cl:11])[C:3](=[O:10])[CH:4]2[CH2:5][CH2:6][CH:7]=[CH:8][CH:9]12.[Zn:16]>>[CH2:2]1[C:3](=[O:10])[CH:4]2[CH2:5][CH2:6][CH:7]=[CH:8][CH:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C2CCC=CC2C1(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn]
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Name
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Type
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product
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Smiles
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O=C1CC2C=CCCC12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |